molecular formula C7H4ClIN2 B1613171 3-Chloro-6-iodo-1H-indazole CAS No. 885519-18-6

3-Chloro-6-iodo-1H-indazole

Cat. No.: B1613171
CAS No.: 885519-18-6
M. Wt: 278.48 g/mol
InChI Key: INWXWHNPTUJKIW-UHFFFAOYSA-N
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Description

“3-Chloro-6-iodo-1H-indazole” is a chemical compound with the molecular formula C7H4ClIN2 . It is an intermediate used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered benzene ring fused with a five-membered nitrogen-containing ring . The benzene ring is substituted at the 3rd position with a chlorine atom and at the 6th position with an iodine atom .


Chemical Reactions Analysis

Indazoles, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Drug Discovery and Development

3-Chloro-6-iodo-1H-indazole serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. Its incorporation into drug-like molecules can significantly influence their biological activity, making it a valuable compound in medicinal chemistry. For instance, the triazole ring, which can be synthesized using click chemistry from azide and alkyne precursors, including indazole derivatives, is known for its ability to mimic various functional groups and interact favorably with biological targets. This interaction often involves hydrogen bonding and dipole interactions, highlighting the importance of this compound in creating compounds with high specificity and affinity for desired biological receptors (Kolb & Sharpless, 2003).

Synthesis of Complex Molecules

The structural motif of this compound is integral in synthesizing diverse heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The C-3 arylation of indazoles, facilitated by palladium catalysis, exemplifies the compound's versatility, enabling the construction of C3-arylated indazoles. Such reactions are pivotal in creating molecules with potential applications in treating various diseases, showcasing the compound's significance in synthetic organic chemistry (Ye et al., 2013).

Functional Coatings and Material Science

Beyond its pharmaceutical applications, this compound and its derivatives find utility in the development of functional coatings and materials. The synthesis and incorporation of triazole rings, through reactions like azide-alkyne cycloaddition (click chemistry), into polymers and materials contribute to creating high-performance materials with enhanced properties such as antimicrobial and anti-fouling capabilities. This application underscores the compound's role in advancing materials science, particularly in designing innovative coatings that address specific industrial challenges (Kantheti et al., 2015).

Safety and Hazards

While specific safety and hazard information for “3-Chloro-6-iodo-1H-indazole” was not found, similar compounds like “6-Iodo-1H-indazole” are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Future Directions

The synthesis and application of indazoles, including “3-Chloro-6-iodo-1H-indazole”, continue to be an active area of research. Recent advances in the synthesis of indazoles have been summarized, and future challenges and directions in this field have been discussed .

Properties

IUPAC Name

3-chloro-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWXWHNPTUJKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646299
Record name 3-Chloro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-18-6
Record name 3-Chloro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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